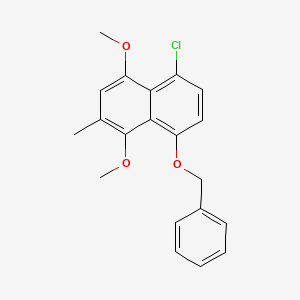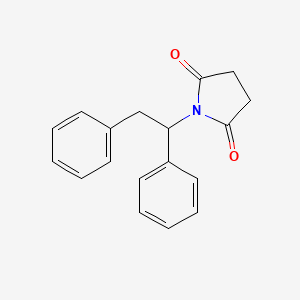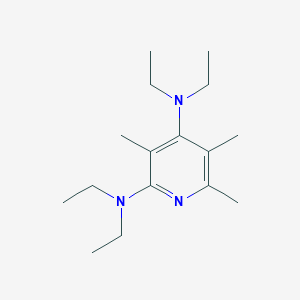
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is a peptide compound composed of five amino acids: isoleucine, glutamine, asparagine, leucine, and methionine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide has various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the biological activities of peptides, such as antimicrobial or anticancer properties.
Medicine: Exploring potential therapeutic applications, such as drug delivery systems or peptide-based drugs.
Industry: Developing peptide-based materials or biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to the desired biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **L-Asparaginyl-L-glutaminyl-L-glutamyl-L-glutaminyl-L-valyl-L-seryl-L-prolyl-L-leucyl-L-tyrosyl-L-lysyl-L-asparaginyl-L-arginyl-L-seryl-L-valyl-L-seryl-L-glutamyl-L-isoleucyl-L-glutaminyl-L-leucyl-L-methionyl-L-histidyl-L-asparaginyl-L-leucyl-L-glycyl-L-lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-glutamyl-L-arginyl-L-valyl-L-glutamyl-L-tryptophanyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutamyl-L-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine, acetate salt .
- **S-[5-(omega-methoxypoly(oxyethylene)-2-oxopentyl)]-L-cysteinylglycyl-L-serinylglycylgylcyl-L-isoleucyl-L-lysyl-L-glutamyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-arginyl-L-phenylalanyl-L-isoleucyl-L-histyl-L-isoleucyl-L-valyl-L-glutaminyl-L-serinyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-serinamide, acetate salt .
Uniqueness
L-Isoleucyl-L-glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is unique due to its specific amino acid sequence, which determines its distinct biological activity and potential applications. The presence of methionine and asparagine residues may contribute to its specific interactions with molecular targets and its stability under various conditions.
Propriétés
Numéro CAS |
90071-86-6 |
|---|---|
Formule moléculaire |
C26H48N8O7S |
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C26H48N8O7S/c1-6-14(4)21(29)26(41)32-16(7-8-19(27)35)23(38)34-18(12-20(28)36)25(40)33-17(11-13(2)3)24(39)31-15(22(30)37)9-10-42-5/h13-18,21H,6-12,29H2,1-5H3,(H2,27,35)(H2,28,36)(H2,30,37)(H,31,39)(H,32,41)(H,33,40)(H,34,38)/t14-,15-,16-,17-,18-,21-/m0/s1 |
Clé InChI |
WXMTVCZEOCSMES-FULAYSDLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)


![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)
![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)

![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)



![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)
![Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate](/img/structure/B14393136.png)


